4-Oxohexanal

Description

BenchChem offers high-quality 4-Oxohexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxohexanal including the price, delivery time, and more detailed information at info@benchchem.com.

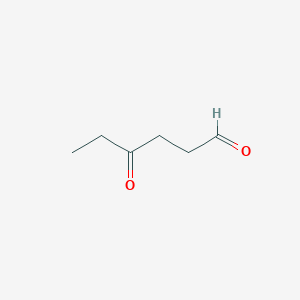

Structure

3D Structure

Properties

CAS No. |

25346-59-2 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-oxohexanal |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3 |

InChI Key |

KKOFYQBBUSZDKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxohexanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 4-Oxohexanal, a dicarbonyl compound with potential applications in various scientific domains. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

4-Oxohexanal, a bifunctional molecule containing both a ketone and an aldehyde group, possesses a unique reactivity profile. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | 4-oxohexanal | [1] |

| CAS Number | 25346-59-2 | [1] |

| Canonical SMILES | CCC(=O)CCC=O | [1] |

| InChI | InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3 | [1] |

| InChIKey | KKOFYQBBUSZDKJ-UHFFFAOYSA-N | [1] |

| Predicted LogP | -0.2 | [1] |

| Kovats Retention Index (Standard non-polar) | 909, 911 | [1] |

Chemical Structure

The structural representation of 4-Oxohexanal is fundamental to understanding its chemical behavior and potential interactions.

Experimental Protocols

General Synthesis Workflow for 1,4-Dicarbonyl Compounds

The following diagram illustrates a generalized workflow for the synthesis of 1,4-dicarbonyl compounds, which could be theoretically applied for the synthesis of 4-Oxohexanal.

Spectroscopic Analysis

While specific experimental conditions for acquiring spectroscopic data for 4-Oxohexanal are not detailed in the available literature, general protocols for similar small organic molecules can be followed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be crucial for structural elucidation. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to a reference standard like tetramethylsilane (B1202638) (TMS).

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum would confirm the presence of the carbonyl groups (C=O) from the aldehyde and ketone functionalities, typically showing strong absorption bands in the region of 1700-1740 cm⁻¹. The C-H stretches of the aldehyde group would also be observable.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry , often coupled with Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern of 4-Oxohexanal. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (114.14).

-

Biological Activity

Currently, there is limited information on the biological activity of 4-Oxohexanal. One study has reported its antibacterial activity . Further research is required to explore its full pharmacological potential and any associated signaling pathways. No information regarding specific signaling pathways involving 4-Oxohexanal was found during the literature search for this guide.

Conclusion

This technical guide has summarized the core chemical properties and structural features of 4-Oxohexanal based on currently available information. While foundational data is accessible, there is a clear need for more detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic characterization. The reported antibacterial activity suggests a potential avenue for future research into its biological applications. Professionals in drug development and chemical research can use this guide as a starting point for further investigation into this intriguing dicarbonyl compound.

References

An In-depth Technical Guide to 4-Oxohexanal (CAS Number: 25346-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-oxohexanal (CAS No. 25346-59-2), a gamma-keto aldehyde of interest in organic synthesis and potentially in the study of biologically relevant dicarbonyl compounds. This document details its chemical and physical properties, outlines synthetic strategies, discusses its reactivity, and explores its potential, though currently limited, applications. Detailed experimental protocols for the synthesis and characteristic reactions of gamma-keto aldehydes are provided, alongside a discussion of the biological context of related dicarbonyl compounds. All quantitative data is presented in structured tables, and key chemical pathways are visualized using diagrams.

Introduction

4-Oxohexanal, a bifunctional molecule featuring both a ketone and an aldehyde group, belongs to the class of 1,4-dicarbonyl compounds.[1] These compounds are versatile intermediates in organic synthesis, serving as precursors to a variety of cyclic and heterocyclic systems.[2][3] The dual reactivity of the carbonyl groups allows for a range of chemical transformations, making 4-oxohexanal a potentially valuable building block. While specific applications in drug development are not yet well-documented, the study of dicarbonyl compounds is relevant due to their potential involvement in biological processes such as oxidative stress and the formation of advanced glycation end products (AGEs).[4][5] This guide aims to consolidate the available technical information on 4-oxohexanal to support further research and exploration of its synthetic and potential biological significance.

Chemical and Physical Properties

The fundamental properties of 4-oxohexanal are summarized in the table below. The data is compiled from various chemical databases and computational models.[1][6][7]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][7] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | 4-oxohexanal | [1] |

| CAS Number | 25346-59-2 | [1] |

| Synonyms | 1,4-Hexanedione, 4-Oxo-hexanal | [1] |

| Computed XLogP3-AA | -0.2 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 2 | [1] |

| Computed Rotatable Bond Count | 4 | [1] |

| Computed Exact Mass | 114.068079557 | [1] |

| Computed Boiling Point (Joback) | 439.21 K | [6] |

| Computed Melting Point (Joback) | 249.31 K | [6] |

Synthesis of 4-Oxohexanal and Related γ-Keto Aldehydes

General Synthetic Strategies

Two prominent methods for the synthesis of 1,4-dicarbonyl compounds are the Stetter reaction and the Paal-Knorr synthesis, although the latter is more of a subsequent reaction of 1,4-dicarbonyls.[3][8]

-

Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[8][9][10] It is a powerful tool for the formation of 1,4-dicarbonyl compounds.[11][12]

-

Ozonolysis of Cyclic Alkenes: The oxidative cleavage of a corresponding substituted cyclopentene (B43876) would yield 4-oxohexanal. This is a common and effective method for generating dicarbonyl compounds.

Experimental Protocol: Representative Synthesis of a γ-Keto Aldehyde via Stetter Reaction

The following is a general procedure for the Stetter reaction, which can be adapted for the synthesis of 4-oxohexanal.

Reaction:

Stetter Reaction for 4-Oxohexanal Synthesis

Materials:

-

Propanal

-

Methyl vinyl ketone (Michael acceptor)

-

Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the thiazolium salt catalyst (0.1 eq) in the anhydrous solvent, add the base (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to generate the active N-heterocyclic carbene (NHC) catalyst.

-

Add the Michael acceptor, methyl vinyl ketone (1.0 eq), to the reaction mixture.

-

Slowly add propanal (1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-oxohexanal.

Chemical Reactivity and Experimental Protocols

The presence of both an aldehyde and a ketone functional group dictates the reactivity of 4-oxohexanal. Aldehydes are generally more reactive towards nucleophiles than ketones.

Paal-Knorr Pyrrole (B145914) Synthesis

A key reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which is used to prepare substituted pyrroles, furans, and thiophenes.[3][13] 4-Oxohexanal readily reacts with primary amines to form pyrroles.[2][14] The reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates.[2]

Paal-Knorr Pyrrole Synthesis Pathway

Experimental Protocol: Paal-Knorr Synthesis of 1-Butyl-2-ethylpyrrole from 4-Oxohexanal

This protocol is adapted from the study of the Paal-Knorr reaction mechanism involving 4-oxohexanal.[2][14]

Materials:

-

4-Oxohexanal

-

n-Butylamine

-

Phosphate buffer (pH 7.4) or an organic solvent (e.g., methanol)

Procedure:

-

Dissolve 4-oxohexanal (1.0 eq) in the chosen solvent (phosphate buffer or methanol).

-

Add n-butylamine (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

The reaction progress can be monitored by observing the disappearance of the starting materials and the formation of the pyrrole product using GC-MS or NMR spectroscopy.[2]

-

The rate of pyrrole formation from 4-oxohexanal is noted to be significantly faster than from 2,5-hexanedione.[2]

-

Upon completion, the product can be isolated by extraction with an appropriate organic solvent, followed by purification if necessary.

Other Reactions

-

Oxidation: The aldehyde group of 4-oxohexanal can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or Fehling's solution, which typically do not oxidize ketones.[15] Stronger oxidizing agents will likely oxidize both carbonyl groups.

-

Reduction: Both carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: The aldehyde and ketone groups can undergo olefination reactions with phosphorus ylides (Wittig reagents) to form alkenes.

-

Aldol (B89426) Condensation: Under basic or acidic conditions, 4-oxohexanal can undergo intramolecular aldol condensation to form a cyclic product.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-oxohexanal.

| Spectroscopic Data | Key Features | Source |

| ¹³C NMR | Expected signals for carbonyl carbons (aldehyde and ketone), and aliphatic carbons. | [1][16] |

| ¹H NMR | Expected signals for the aldehydic proton, and protons on the aliphatic chain. | [17] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns. | [1] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for both aldehyde and ketone functional groups. | [18][19][20] |

Note: While databases indicate the availability of this data, accessing the actual spectra may require navigating to the specific database entries.

Biological Context and Potential Toxicity

There is limited specific toxicological data available for 4-oxohexanal. However, the toxicity of short-chain dicarbonyl compounds, in general, has been studied.[4][5]

-

Reactivity with Biomolecules: Dicarbonyl compounds are known to be reactive towards nucleophilic functional groups in biomolecules, such as the amine groups in proteins and DNA. This can lead to the formation of cross-links and adducts, potentially disrupting their normal function.[2]

-

Oxidative Stress: The formation of dicarbonyl compounds can be a consequence of oxidative stress in biological systems.[4] They can also contribute to further oxidative stress, creating a deleterious cycle.

-

Toxicity of Related Compounds: Studies on other short-chain dicarbonyls have shown varying levels of toxicity.[4][5] It is reasonable to presume that 4-oxohexanal should be handled with appropriate safety precautions in a laboratory setting.

Applications and Future Perspectives

The primary application of 4-oxohexanal is as a synthetic intermediate. Its ability to form heterocyclic compounds like pyrroles makes it a valuable tool in organic synthesis.[2][13]

While direct applications in drug development have not been reported, the 1,4-dicarbonyl motif is present in some biologically active molecules. Further research could explore the synthesis of novel compounds with potential pharmacological activity starting from 4-oxohexanal. The study of its interaction with biological systems could also provide insights into the mechanisms of dicarbonyl-induced cellular damage.

Conclusion

4-Oxohexanal is a versatile bifunctional molecule with established utility in the synthesis of heterocyclic compounds. This technical guide has summarized its known chemical and physical properties, provided representative experimental protocols for its synthesis and key reactions, and discussed its potential biological relevance and toxicity in the context of related dicarbonyl compounds. While specific data on its applications in drug development is currently scarce, its role as a synthetic building block and the biological importance of the dicarbonyl functional group suggest that further investigation into the properties and applications of 4-oxohexanal is warranted.

Workflow for Characterization and Reactivity Screening of 4-Oxohexanal

General workflow for the synthesis, characterization, and reactivity screening of 4-oxohexanal.

References

- 1. 4-Oxohexanal | C6H10O2 | CID 5323605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of alpha,beta -dicarbonyl compounds in the toxicity of short chain sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-oxohexanal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-oxohexanal [webbook.nist.gov]

- 8. Stetter reaction - Wikipedia [en.wikipedia.org]

- 9. Stetter Reaction [organic-chemistry.org]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. journals.irapa.org [journals.irapa.org]

- 12. ijcrt.org [ijcrt.org]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. InChI=1/C7H12O2/c1-3-7(9)4-6(2)5-8/h5-6H,3-4H2,1-2H | C7H12O2 | CID 12702711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. hmdb.ca [hmdb.ca]

- 18. Hexanal, 4-oxo-6-methylpyrimidin-2-ylhydrazone (keto form) [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. m.youtube.com [m.youtube.com]

4-Oxohexanal (C6H10O2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Oxohexanal (C6H10O2), a dicarbonyl compound with significant implications in cellular biology and pathology. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a lipid peroxidation product and its impact on cellular signaling pathways.

Core Data and Properties

4-Oxohexanal is a keto-aldehyde with the molecular formula C6H10O2. Its structure features both a ketone and an aldehyde functional group, making it a reactive molecule with the potential to participate in a variety of chemical and biological reactions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10O2 | |

| Molecular Weight | 114.14 g/mol | |

| IUPAC Name | 4-oxohexanal | |

| CAS Number | 25346-59-2 | |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Data (Predicted)

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals for aldehydic proton (CHO) around 9-10 ppm, protons alpha to the carbonyl groups, and aliphatic protons. |

| ¹³C NMR | Resonances for the two carbonyl carbons (aldehyde and ketone) in the range of 190-220 ppm, and signals for the aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 114. Characteristic fragmentation patterns for aldehydes and ketones, including alpha-cleavage and McLafferty rearrangement. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching of both the aldehyde and ketone functionalities, typically in the region of 1680-1740 cm⁻¹. |

Experimental Protocols

Synthesis of 4-Oxohexanal

A general and efficient method for the synthesis of γ-oxoaldehydes like 4-Oxohexanal involves the radical addition of an aldehyde to an α,β-unsaturated ketone. The following protocol is adapted from a general procedure for the synthesis of γ-oxoaldehydes.

Materials:

-

Propanal (propionaldehyde)

-

Ethyl vinyl ketone

-

Benzoyl peroxide (initiator)

-

Anhydrous toluene (B28343) (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: A solution of propanal (1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.

-

Initiation: A catalytic amount of benzoyl peroxide (0.1 equivalents) is added to the solution.

-

Addition of Alkene: Ethyl vinyl ketone (1 equivalent) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is heated to reflux (approximately 110°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-oxohexanal.

-

Characterization: The structure and purity of the synthesized 4-Oxohexanal should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Caption: Synthesis of 4-Oxohexanal via radical addition.

Biological Significance and Signaling Pathways

4-Oxohexanal is a product of lipid peroxidation, a process where cellular lipids are oxidatively degraded by reactive oxygen species (ROS).[1] This process is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] The reactivity of 4-Oxohexanal, particularly its α,β-unsaturated aldehyde moiety, allows it to readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and cytotoxicity.

Lipid Peroxidation and Formation of 4-Oxohexanal

Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to attack by ROS, initiating a chain reaction that produces a variety of reactive aldehydes, including 4-Oxohexanal.

Caption: Formation of 4-Oxohexanal from lipid peroxidation.

Modulation of Cellular Signaling Pathways

As an electrophilic species, 4-Oxohexanal can modulate various cellular signaling pathways, primarily through covalent modification of key signaling proteins. This can lead to either adaptive cellular responses or, at higher concentrations, cellular damage and apoptosis.

NF-κB Signaling Pathway:

Electrophilic aldehydes can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and immunity.[2] They can directly modify components of the IKK complex or NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by 4-Oxohexanal.

Nrf2-ARE Signaling Pathway:

Conversely, electrophilic aldehydes can activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.[3] By modifying Keap1, the repressor of Nrf2, these aldehydes promote the nuclear translocation of Nrf2 and the expression of antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2-ARE pathway by 4-Oxohexanal.

Conclusion

4-Oxohexanal is a reactive dicarbonyl compound that plays a dual role in cellular biology. As a product of lipid peroxidation, it can contribute to cellular damage and the pathogenesis of various diseases. However, it can also act as a signaling molecule, modulating key pathways involved in inflammation and oxidative stress. Further research into the specific interactions and downstream effects of 4-Oxohexanal is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting pathways affected by lipid peroxidation.

References

The Emergence of 4-Oxohexanal in Lipid Peroxidation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a complex process of oxidative degradation of lipids, results in the formation of a wide array of reactive aldehydes. While molecules such as 4-hydroxynonenal (B163490) (HNE) have been extensively studied for their roles in cellular signaling and pathology, a growing body of evidence highlights the significance of other, less-characterized aldehydes. Among these is 4-Oxohexanal (also referred to as 4-oxo-2-hexenal or 4-OHE), a reactive aldehyde derived from the peroxidation of omega-3 polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and biological implications of 4-Oxohexanal, with a focus on its genotoxicity and potential role in cellular signaling.

Discovery and Formation

The identification of 4-Oxohexanal as a product of lipid peroxidation is a relatively recent discovery, primarily pioneered by the work of Kasai and colleagues. Their research established that 4-OHE is a mutagen formed during the peroxidation of omega-3 fatty acids, such as linolenic acid.[1][2] In a model reaction system containing linolenic acid methyl ester and hemin, a 4-OHE-deoxyguanosine adduct was identified, confirming its origin from lipid peroxidation and its reactivity towards DNA.[1]

The formation of 4-oxo-2-alkenals is thought to occur through the oxidative degradation of 4-hydroperoxy-2-alkenals, which are homolytic degradation products of polyunsaturated fatty acid hydroperoxides.[3] An alternative pathway involving the metal-catalyzed autoxidation of 2-alkenals has also been proposed.[3][4]

Data Presentation: Comparative Overview of Aldehyde Reactivity

While quantitative data on the absolute concentrations of 4-Oxohexanal in biological systems are scarce in the current literature, a comparative understanding of its reactivity can be gleaned from studies on related α,β-unsaturated aldehydes.

| Aldehyde | Precursor Fatty Acid | Key Biological Effect | Notes |

| 4-Oxohexanal (4-OHE) | Omega-3 (e.g., Linolenic Acid) | Mutagenic, forms DNA adducts[1][2] | Less studied than HNE and ONE. |

| 4-Hydroxynonenal (4-HNE) | Omega-6 (e.g., Linoleic, Arachidonic Acid) | Cytotoxic, signaling molecule[5][6] | Extensively studied, numerous protein targets identified. |

| 4-Oxo-2-nonenal (4-ONE) | Omega-6 (e.g., Linoleic, Arachidonic Acid) | Highly reactive, protein cross-linker[7][8] | More neurotoxic and protein-reactive than 4-HNE.[8] |

| 4-Hydroxyhexenal (B101363) (4-HHE) | Omega-3 (e.g., Docosahexaenoic Acid) | Induces apoptosis, activates Nrf2 pathway[9][10] | Structurally similar to 4-OHE, providing a potential model for its biological activity. |

Experimental Protocols

The analysis of 4-Oxohexanal in biological samples is challenging due to its high reactivity and low endogenous concentrations. The primary methods employed are based on chromatography coupled with mass spectrometry.

Synthesis of 4-Oxohexanal Standard

An analytical standard is crucial for the accurate identification and quantification of 4-Oxohexanal. A one-step synthesis from commercially available 2-ethylfuran (B109080) has been described.[11] This method provides a straightforward route to obtain the necessary standard for analytical method development.

Qualitative and Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective technique for the detection of 4-Oxohexanal, particularly its DNA adducts.[1]

Sample Preparation (for DNA adducts):

-

Genomic DNA is isolated from tissues or cells.

-

DNA is enzymatically hydrolyzed to nucleosides.

-

The resulting nucleoside mixture is enriched for adducts using solid-phase extraction (SPE).

LC-MS/MS Parameters (general guidance):

-

Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly employed.

-

Ionization: Electrospray ionization (ESI) in positive mode is suitable for the detection of protonated nucleoside adducts.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transition from the protonated molecular ion of the 4-OHE adduct to a specific fragment ion is monitored.

Analysis by GC-MS (with derivatization)

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of 4-Oxohexanal, but it requires a derivatization step to increase its volatility and thermal stability.[12][13][14]

Derivatization (general procedure for aldehydes):

-

The sample extract containing 4-Oxohexanal is dried under a stream of nitrogen.

-

A derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is added to form a stable oxime derivative.[14][15]

-

The derivatized sample is then analyzed by GC-MS.

GC-MS Parameters (general guidance):

-

Column: A non-polar or medium-polarity capillary column is suitable for the separation of the derivatized aldehyde.

-

Injector: Splitless injection is often used for trace analysis.

-

Carrier Gas: Helium is the most common carrier gas.

-

Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrum of the derivative will show characteristic fragment ions.

Mandatory Visualization

Signaling Pathways

While specific signaling pathways directly modulated by 4-Oxohexanal are not yet well-defined, we can extrapolate potential mechanisms based on the known effects of the structurally similar aldehyde, 4-hydroxyhexenal (HHE), which has been shown to activate the NF-κB and MAPK signaling pathways.[16]

Caption: Postulated signaling pathways affected by 4-Oxohexanal.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 4-Oxohexanal DNA adducts in a biological sample.

Caption: Workflow for 4-Oxohexanal DNA adduct analysis.

Biological Significance and Future Perspectives

The primary established biological effect of 4-Oxohexanal is its mutagenicity, stemming from its ability to form adducts with DNA.[1][2][17] This genotoxicity suggests a potential role for 4-Oxohexanal in the initiation of carcinogenesis, particularly in tissues with high omega-3 fatty acid content and significant oxidative stress.

The exploration of 4-Oxohexanal's role in cellular signaling is still in its infancy. Given the structural and functional similarities to other reactive aldehydes, it is plausible that 4-Oxohexanal can also form adducts with proteins, thereby modulating their function and impacting signaling cascades.[6][18][19] Future research should focus on identifying the protein targets of 4-Oxohexanal and elucidating its specific effects on key signaling pathways, such as those involved in inflammation, apoptosis, and cellular stress responses.

The development of robust and sensitive analytical methods for the routine quantification of free 4-Oxohexanal in biological fluids and tissues is a critical next step. This will enable a more accurate assessment of its endogenous levels and how they are altered in various pathological conditions. Such data will be invaluable for understanding the full spectrum of its biological activities and its potential as a biomarker for diseases associated with oxidative stress and the consumption of omega-3 polyunsaturated fatty acids.

References

- 1. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation, causes DNA adduct formation in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abundance of DNA adducts of 4-oxo-2-alkenals, lipid peroxidation-derived highly reactive genotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-catalyzed oxidation of 2-alkenals generates genotoxic 4-oxo-2-alkenals during lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactions of 4-hydroxynonenal with proteins and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling properties of 4-hydroxyalkenals formed by lipid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced effect on apoptosis of 4-hydroxyhexenal and oxidized LDL enriched with n-3 fatty acids from postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario | MDPI [mdpi.com]

- 16. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of 4-Oxohexanal: A Technical Guide to its Natural Occurrence and Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the natural occurrence of 4-Oxohexanal. While not a commonly reported constituent of natural volatile profiles, evidence strongly suggests its formation as a secondary product of lipid peroxidation, a fundamental process of oxidative stress in biological systems. This document provides a comprehensive overview of its likely origins, analytical methodologies for its detection, and quantitative data on closely related compounds, offering a valuable resource for researchers in the fields of biochemistry, food science, and drug development.

Natural Occurrence: A Product of Lipid Degradation

Contrary to being a primary metabolite, the natural occurrence of 4-Oxohexanal is intricately linked to the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This reaction is a well-established cascade of events initiated by reactive oxygen species (ROS), leading to the degradation of lipids and the formation of a complex mixture of secondary products, including various aldehydes, ketones, and other reactive species.

While direct evidence for the widespread natural presence of 4-Oxohexanal remains limited, the formation of structurally similar and well-documented α,β-unsaturated aldehydes, such as 4-hydroxy-2-hexenal (HHE), 4-oxo-2-hexenal (4-OHE), and 4-hydroxynonenal (B163490) (HNE), from the peroxidation of omega-3 and omega-6 fatty acids is extensively reported. These compounds are frequently detected in biological tissues under oxidative stress and in processed foods, particularly those rich in PUFAs that have been subjected to heating. It is highly probable that 4-Oxohexanal is formed through similar degradation pathways of lipid hydroperoxides.

Formation Pathway: The Lipid Peroxidation Cascade

The formation of 4-Oxohexanal is proposed to occur via the oxidative degradation of linolenic acid, a common omega-3 fatty acid. The pathway involves the formation of a lipid hydroperoxide intermediate, which subsequently undergoes cleavage to yield various carbonyl compounds.

Caption: Proposed formation pathway of 4-Oxohexanal via lipid peroxidation.

Quantitative Data on Related Lipid Peroxidation Products

Direct quantitative data for 4-Oxohexanal in natural matrices is scarce in the current literature. However, data for closely related and co-occurring lipid peroxidation products provide a valuable reference for the expected concentration ranges in various samples.

| Compound | Matrix | Concentration | Reference |

| 4-hydroxy-2-hexenal (HHE) | Heated Rapeseed Oil | Up to ~15 µg/g | [1] |

| 4-hydroxy-2-hexenal (HHE) | Heated Linseed Oil | Up to ~25 µg/g | [1] |

| 4-hydroxy-2-nonenal (HNE) | Heated Vegetable Oils | ng/g to µg/g range | [1] |

| 4-oxo-2-hexenal (4-OHE) | Broiled Saury | High concentration | [2] |

Experimental Protocols for the Analysis of 4-Oxohexanal

The analysis of 4-Oxohexanal, a volatile carbonyl compound, typically requires a multi-step approach involving extraction, derivatization, separation, and detection. The following protocol is a generalized methodology adaptable for the quantification of 4-Oxohexanal in biological and food matrices.

Sample Preparation and Extraction

Objective: To isolate volatile and semi-volatile compounds, including 4-Oxohexanal, from the sample matrix.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: Homogenize the solid or semi-solid sample (e.g., tissue, food) in a suitable buffer or water.

-

Vial Preparation: Place a known amount of the homogenized sample or liquid sample into a headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analogue of a similar aldehyde) to the vial for accurate quantification.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial. The extraction can be performed at a controlled temperature and for a specific duration to allow for the adsorption of volatile compounds onto the fiber.

Derivatization

Objective: To enhance the volatility and thermal stability of 4-Oxohexanal and improve its chromatographic separation and detection sensitivity.

Method: Oximation

-

Reagent: The derivatization is often performed using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl groups of aldehydes and ketones.

-

Procedure: The derivatization can be carried out directly on the SPME fiber by exposing it to the headspace of a vial containing the PFBHA solution or by injecting the derivatizing agent into the GC inlet.

Instrumental Analysis

Objective: To separate, identify, and quantify the derivatized 4-Oxohexanal.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed and derivatized analytes are thermally desorbed.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase.

-

Detection and Quantification: The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the derivatized 4-Oxohexanal. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Caption: General experimental workflow for the analysis of 4-Oxohexanal.

Implications and Future Research

The presence of 4-Oxohexanal and related carbonyl compounds in biological systems and food products is of significant interest due to their potential reactivity and biological effects. As products of lipid peroxidation, their levels can serve as markers of oxidative stress. In food, they can contribute to off-flavors and may have implications for food quality and safety.

Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the direct quantification of 4-Oxohexanal in various matrices.

-

Investigating the precise mechanisms and kinetics of 4-Oxohexanal formation from different PUFAs.

-

Elucidating the biological activities and potential toxicological effects of 4-Oxohexanal.

-

Exploring the correlation between 4-Oxohexanal levels and disease states or food processing conditions.

This technical guide provides a foundational understanding of the natural occurrence of 4-Oxohexanal, emphasizing its origin from lipid peroxidation. The provided methodologies and data on related compounds offer a starting point for researchers to further investigate this elusive yet potentially significant molecule.

References

Toxicological Profile of 4-Oxohexanal: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the toxicological profile of 4-Oxohexanal. It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the public domain regarding the experimental toxicological data for this specific compound. Therefore, this guide also incorporates principles of read-across and in silico predictions to provide a preliminary hazard assessment.

Introduction

4-Oxohexanal, a dicarbonyl compound, belongs to the class of aliphatic ketoaldehydes. Its chemical structure, containing both a ketone and an aldehyde functional group, suggests potential biological reactivity. Aldehydes are known to be reactive electrophiles that can interact with biological macromolecules, leading to a range of toxicological effects. This document aims to provide a comprehensive overview of the known properties of 4-Oxohexanal and to infer its potential toxicological profile based on data from structurally related compounds and computational toxicology approaches.

Physicochemical Properties

A summary of the computed physicochemical properties of 4-Oxohexanal is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| IUPAC Name | 4-oxohexanal | PubChem[1] |

| CAS Number | 25346-59-2 | PubChem[1] |

| SMILES | CCC(=O)CCC=O | PubChem[1] |

| LogP (Octanol-Water Partition Coefficient) | -0.2 | PubChem (Computed)[1] |

| Boiling Point | 439.21 K | Cheméo (Joback Calculated)[2] |

| Melting Point | 249.31 K | Cheméo (Joback Calculated)[2] |

| Water Solubility | Log10WS: -0.89 | Cheméo (Crippen Calculated)[2] |

Toxicokinetics: Predicted Metabolism

While specific metabolic studies on 4-Oxohexanal are not available, its metabolism can be predicted based on the known pathways for other aliphatic aldehydes and ketones. The primary metabolic transformations are expected to involve oxidation and reduction of the aldehyde and ketone moieties. Aldehyde dehydrogenases (ALDHs) are a key class of enzymes involved in the detoxification of aldehydes by oxidizing them to less reactive carboxylic acids.

Toxicodynamics: Hazard Assessment Based on Read-Across

In the absence of direct toxicity data, a read-across approach can be utilized to infer the potential hazards of 4-Oxohexanal by comparing it to structurally similar compounds. Short-chain aliphatic aldehydes are known to cause irritation to the skin, eyes, and respiratory tract. Some α,β-unsaturated aldehydes have been shown to be genotoxic.[1][2][3][4][5] While 4-Oxohexanal is not an α,β-unsaturated aldehyde, the presence of the aldehyde group raises a concern for potential genotoxicity.

Table 2: Inferred Toxicological Profile of 4-Oxohexanal (Based on Read-Across)

| Toxicological Endpoint | Predicted Outcome | Rationale / Comments |

| Acute Oral Toxicity | Moderately toxic | Simple ketones are generally not highly toxic, but aldehydes can exhibit higher toxicity.[6] |

| Dermal Irritation | Irritant | Common property of short-chain aldehydes. |

| Eye Irritation | Irritant | Common property of short-chain aldehydes. |

| Skin Sensitization | Possible sensitizer | Aldehydes can act as haptens. |

| Genotoxicity (Ames test) | Potential for mutagenicity | The aldehyde group is a structural alert for potential DNA reactivity.[7][8] |

| Carcinogenicity | Data lacking | No basis for prediction without further data. |

| Reproductive/Developmental Toxicity | Data lacking | No basis for prediction without further data. |

Experimental Protocols for Future Studies

To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following provides a general workflow for assessing the toxicity of a new chemical entity like 4-Oxohexanal.

A detailed protocol for a key initial study, the Ames test, is outlined below.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

-

Objective: To assess the mutagenic potential of 4-Oxohexanal by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

-

Metabolic Activation: The assay should be performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure:

-

Plate Incorporation Method: Aliquots of the tester strain, the test substance at various concentrations, and either S9 mix or a buffer are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The mixture of tester strain, test substance, and S9 mix or buffer is incubated before being mixed with the top agar and plated.

-

-

Dose Levels: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable concentrations should be selected.

-

Controls: Both positive and negative (solvent or vehicle) controls should be run concurrently.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Silico Toxicology Assessment

Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, can provide initial predictions of toxicity in the absence of experimental data.[9][10][11][12][13] These tools use the chemical structure of a compound to predict its potential toxicological effects based on data from a large database of tested chemicals.

Conclusion and Recommendations

The toxicological profile of 4-Oxohexanal is largely uncharacterized by experimental studies. Based on its chemical structure, which contains a reactive aldehyde functional group, there is a potential for irritation and genotoxicity. The provided physicochemical properties and predicted metabolic pathways offer a starting point for further investigation.

It is strongly recommended that in vitro and in vivo toxicological studies, starting with a bacterial reverse mutation assay, be conducted to definitively characterize the hazard profile of 4-Oxohexanal. In the interim, in silico toxicology and read-across approaches can provide valuable preliminary assessments to guide risk management and future testing strategies. Professionals should handle this compound with appropriate safety precautions, assuming it to be a potential irritant and mutagen until experimental data proves otherwise.

References

- 1. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity and mutagenicity of the alpha, beta-unsaturated carbonyl compound crotonaldehyde (butenal) on a plasmid shuttle vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketone - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of 4-Oxohexanal with Amino Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 4-oxohexanal with amino acids. While direct experimental data on 4-oxohexanal is limited, this document extrapolates from the well-documented reactivity of structurally similar α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), which are also products of lipid peroxidation.[1][2][3][4][5] This guide will cover the primary reaction mechanisms, reactive amino acid residues, quantitative kinetic data from analogous compounds, detailed experimental protocols for studying these reactions, and the potential biological implications.

Core Reaction Mechanisms

4-Oxohexanal, an α,β-unsaturated aldehyde, is an electrophilic molecule that readily reacts with nucleophilic amino acid residues in proteins.[5] The two primary mechanisms governing this reactivity are Michael addition and Schiff base formation.

Michael Addition: This is a conjugate addition reaction where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. For 4-oxohexanal, the nucleophilic side chains of cysteine and histidine are the most prominent reactants via Michael addition.[1][3] Lysine (B10760008) can also undergo Michael addition, although it is generally less reactive than cysteine and histidine in this regard.[1][3]

Schiff Base Formation: This reaction involves the nucleophilic attack of the primary amine of a lysine residue on the carbonyl carbon of the aldehyde group of 4-oxohexanal. This initially forms a hemiaminal intermediate, which then dehydrates to form a stable imine, also known as a Schiff base.[6]

Reactive Amino Acid Residues

The nucleophilic character of amino acid side chains dictates their reactivity towards 4-oxohexanal. The primary targets are:

-

Cysteine: The thiol group of cysteine is a potent nucleophile and is considered the most reactive amino acid towards α,β-unsaturated aldehydes like HNE and ONE.[1][3][5]

-

Histidine: The imidazole (B134444) ring of histidine is also highly nucleophilic and readily participates in Michael addition reactions.[1][3][7]

-

Lysine: The ε-amino group of lysine is a primary amine and is involved in both Michael addition and Schiff base formation.[1][3][6]

Quantitative Reactivity Data (Analogous Compounds)

| Aldehyde | Amino Acid | Bimolecular Rate Constant (M⁻¹s⁻¹) | Reference |

| 4-Hydroxy-2-nonenal (HNE) | Cysteine | 1.21 - 1.33 | [1][5] |

| Histidine | 2.14 x 10⁻³ | [5] | |

| Lysine | 1.33 x 10⁻³ | [5] | |

| 4-Oxo-2-nonenal (ONE) | Cysteine | 145 - 186 | [1] |

| Histidine | > Cysteine (potency order) | [1] | |

| Lysine | > Histidine (potency order) | [1] | |

| Arginine | > Lysine (potency order) | [1] |

Note: The reactivity of ONE is significantly higher (over 100-fold for cysteine) than that of HNE.[1][3] This is attributed to the electron-withdrawing effect of the ketone group at the C4 position in ONE, which increases the electrophilicity of the β-carbon. Given that 4-oxohexanal also possesses a ketone at the 4-position, it is reasonable to hypothesize that its reactivity will be more comparable to ONE than to HNE.

Experimental Protocols

The following are detailed methodologies for studying the reactivity of 4-oxohexanal with amino acids and proteins, adapted from established protocols for similar aldehydes.

Incubation of 4-Oxohexanal with Amino Acids or Peptides

Objective: To generate and identify adducts of 4-oxohexanal with specific amino acids or model peptides.

Materials:

-

4-Oxohexanal solution (in a suitable solvent like ethanol (B145695) or acetonitrile)

-

N-acetylated amino acids (e.g., N-acetyl-cysteine, N-acetyl-histidine, N-acetyl-lysine) or model peptides

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Protocol:

-

Prepare a 1 mM solution of the N-acetylated amino acid or peptide in 100 mM phosphate buffer (pH 7.4).

-

Add 4-oxohexanal to the amino acid/peptide solution to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 1, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot of the reaction mixture.

-

Immediately analyze the aliquot by LC-MS/MS to identify and quantify the formation of adducts. The mass of the adduct will be the mass of the amino acid/peptide plus the mass of 4-oxohexanal (114.14 g/mol ).

Analysis of Protein Adducts by Mass Spectrometry

Objective: To identify the specific amino acid residues in a protein that are modified by 4-oxohexanal.

Materials:

-

Model protein (e.g., bovine serum albumin, lysozyme)

-

4-Oxohexanal

-

Phosphate buffer (100 mM, pH 7.4)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Protocol:

-

Protein Incubation: Incubate the model protein (e.g., 1 mg/mL) with 4-oxohexanal (e.g., 1 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 SPE cartridge.

-

Elute the peptides with a solution of acetonitrile (B52724) and formic acid.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Identify the modified peptides by searching the MS/MS data against the protein sequence with a variable modification corresponding to the mass of 4-oxohexanal on cysteine, histidine, and lysine residues.

-

Visualizations of Pathways and Workflows

Reaction Mechanisms

Caption: Primary reaction pathways of 4-oxohexanal with amino acids.

Experimental Workflow for Protein Adduct Analysis

Caption: Workflow for identifying protein adducts of 4-oxohexanal.

Biological Significance and Signaling Pathways

The formation of adducts between 4-oxohexanal and proteins can have significant biological consequences, leading to altered protein structure and function.[6] While specific signaling pathways regulated by 4-oxohexanal have not been elucidated, the effects of related aldehydes like HNE are well-studied and provide a framework for potential downstream effects.

HNE has been shown to modulate several key signaling pathways, including:

-

Nrf2-Keap1 Pathway: HNE can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and detoxification enzymes.[8]

-

NF-κB Signaling: At low concentrations, HNE can activate NF-κB, a key regulator of inflammation, while at higher concentrations it can be inhibitory.[8]

-

MAPK Pathways: HNE can activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[8]

Given its structural similarity to HNE and ONE, it is plausible that 4-oxohexanal could also impact these and other cellular signaling cascades, contributing to the cellular response to oxidative stress.

Potential Signaling Cascade

References

- 1. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemistry of cell signaling by reactive oxygen and nitrogen species and 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein preparation for LC-MS/MS analysis [protocols.io]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 4-Oxohexanal Reaction Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxohexanal, a bifunctional molecule containing both an aldehyde and a ketone functional group, is a molecule of significant interest due to its potential role in atmospheric chemistry, as a product of lipid peroxidation, and as a versatile building block in organic synthesis. Understanding its reaction mechanisms is crucial for elucidating its environmental fate, biological activity, and synthetic utility. This technical guide provides a detailed theoretical exploration of the potential reaction mechanisms of 4-oxohexanal, focusing on atmospheric degradation pathways and unimolecular reactions.

Hypothesized Reaction Mechanisms

The reactivity of 4-oxohexanal is governed by the interplay of its aldehyde and ketone functionalities, as well as the presence of α-hydrogens, making it susceptible to a variety of reactions. Based on theoretical studies of similar organic compounds, the primary reaction mechanisms anticipated for 4-oxohexanal include:

-

Atmospheric Oxidation by Hydroxyl Radicals (•OH): The dominant degradation pathway for volatile organic compounds (VOCs) in the troposphere.

-

Atmospheric Oxidation by Nitrate Radicals (•NO3): A significant nighttime oxidant in the atmosphere.

-

Atmospheric Oxidation by Ozone (O3): Particularly relevant for the enol tautomer of 4-oxohexanal.

-

Photolysis: Unimolecular decomposition initiated by the absorption of solar radiation.

-

Unimolecular Reactions: Intramolecular rearrangements and decompositions.

Reaction with Hydroxyl Radicals (•OH)

The reaction of 4-oxohexanal with •OH radicals is expected to proceed primarily through hydrogen abstraction from the aldehydic C-H bond and the various C-H bonds of the alkyl chain. The aldehydic hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting acyl radical.

The resulting radicals will subsequently react with molecular oxygen (O₂) to form peroxy radicals (RO₂), which can then undergo further reactions in the atmosphere.

Reaction with Nitrate Radicals (•NO3)

During nighttime, in the absence of sunlight, •NO3 becomes a significant atmospheric oxidant. Similar to the •OH radical, •NO3 is expected to react with 4-oxohexanal primarily through hydrogen abstraction from the aldehydic position.

Reaction with Ozone (O3)

While the reaction of ozone with saturated aldehydes is generally slow, the enol tautomer of 4-oxohexanal possesses a carbon-carbon double bond, making it susceptible to ozonolysis. This reaction would proceed through the Criegee mechanism or potentially through alternative pathways as observed for some cyclic alkenes.

Photolysis

4-Oxohexanal contains two chromophores, the aldehyde and ketone carbonyl groups, which can absorb solar radiation, leading to photodecomposition. The most likely photochemical processes are Norrish Type I and Type II reactions.

-

Norrish Type I: α-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of two radicals.

-

Norrish Type II: Intramolecular hydrogen abstraction by the excited carbonyl oxygen, followed by cleavage of the Cα-Cβ bond or formation of a cyclobutanol.

Predicted Quantitative Data

Due to the absence of direct experimental or theoretical studies on 4-oxohexanal, the following table presents estimated activation energies and reaction rate constants based on data from analogous compounds. These values should be considered as first-order approximations for guiding future research.

| Reaction Pathway | Reactant | Predicted Activation Energy (kcal/mol) | Predicted Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

| H-abstraction (aldehydic) | •OH | 0 - 2 | 1.0 - 5.0 x 10⁻¹¹ |

| H-abstraction (alkyl) | •OH | 2 - 5 | 1.0 - 9.0 x 10⁻¹² |

| H-abstraction (aldehydic) | •NO₃ | 3 - 6 | 1.0 - 5.0 x 10⁻¹⁵ |

| Ozonolysis (enol) | O₃ | 1 - 4 | 1.0 - 9.0 x 10⁻¹⁷ |

| Photolysis (Norrish I) | hν | Bond Dissociation Energy dependent | Quantum Yield dependent |

| Photolysis (Norrish II) | hν | ~5-10 (for γ-H abstraction) | Quantum Yield dependent |

Note: These are order-of-magnitude estimates. Actual values will depend on the specific stereoelectronic environment of 4-oxohexanal.

Theoretical and Experimental Protocols

To validate the hypothesized reaction mechanisms and obtain accurate quantitative data for 4-oxohexanal, a combination of computational and experimental approaches is recommended.

Computational Chemistry Protocols

A robust computational investigation would involve the following steps:

-

Conformational Search: Identify the lowest energy conformers of 4-oxohexanal and its transition states using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

-

Geometry Optimization and Frequency Calculations: Optimize the geometries of reactants, transition states, and products using a reliable density functional theory (DFT) method, such as M06-2X with a triple-zeta basis set (e.g., 6-311++G(d,p)). Frequency calculations are essential to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

High-Level Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations should be performed on the DFT-optimized geometries using a high-level ab initio method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).

-

Rate Constant Calculations: Reaction rate constants can be calculated using Transition State Theory (TST) with the energies and vibrational frequencies obtained from the quantum chemical calculations.

-

Excited State Calculations: For photolysis reactions, time-dependent DFT (TD-DFT) or more advanced multireference methods like CASSCF/CASPT2 are necessary to explore the potential energy surfaces of the excited states.

Experimental Protocols

Experimental validation of the theoretical predictions is crucial. Key experiments would include:

-

Relative Rate Studies: To determine the rate constants for the reactions of 4-oxohexanal with •OH, •NO₃, and O₃. In a typical setup, 4-oxohexanal and a reference compound with a known rate constant are exposed to the oxidant in a reaction chamber. The decay of both compounds is monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

-

Flash Photolysis-Laser Induced Fluorescence (FP-LIF): For absolute rate constant measurements, particularly for the •OH reaction. •OH radicals are generated by flash photolysis of a precursor (e.g., H₂O₂), and their concentration is monitored in the presence of excess 4-oxohexanal using laser-induced fluorescence.

-

Product Studies: Identification and quantification of the reaction products are essential for mechanism elucidation. This is typically done in environmental chambers or flow tubes coupled to analytical instruments like GC-MS, High-Performance Liquid Chromatography (HPLC), and Chemical Ionization Mass Spectrometry (CIMS).

-

Photolysis Experiments: The photolysis rate and quantum yields can be determined by irradiating 4-oxohexanal in a photoreactor with a known light source and monitoring its decay and the formation of products.

Conclusion

This technical guide provides a theoretical framework for understanding the reaction mechanisms of 4-oxohexanal. While direct experimental and computational data are currently lacking, the analysis of analogous compounds allows for the prediction of key reaction pathways, including atmospheric oxidation, photolysis, and unimolecular reactions. The proposed computational and experimental protocols offer a clear roadmap for future research to validate these hypotheses and to generate the much-needed quantitative data. A thorough understanding of the reaction mechanisms of 4-oxohexanal will be invaluable for assessing its environmental impact, biological significance, and for harnessing its potential in synthetic chemistry.

Spectroscopic Profile of 4-Oxohexanal: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic compound, 4-Oxohexanal (C₆H₁₀O₂). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for its application in chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of 4-Oxohexanal reveals the distinct chemical environments of the hydrogen atoms within the molecule. The data, acquired from the Spectral Database for Organic Compounds (SDBS), is summarized in Table 1 .

Table 1: ¹H NMR Spectroscopic Data for 4-Oxohexanal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.06 | Triplet | 7.3 | 3H | -CH₃ (H-6) |

| 2.19 | Singlet | - | 3H | -COCH₃ (H-1') |

| 2.48 | Quartet | 7.3 | 2H | -CH₂- (H-5) |

| 2.53 | Triplet | 6.4 | 2H | -CH₂- (H-2) |

| 2.76 | Triplet | 6.4 | 2H | -CH₂- (H-3) |

| 9.77 | Singlet | - | 1H | -CHO (H-1) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in 4-Oxohexanal. Table 2 summarizes the key chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for 4-Oxohexanal

| Chemical Shift (δ) ppm | Carbon Assignment |

| 7.8 | -CH₃ (C-6) |

| 18.0 | -CH₂- (C-2 or C-3) |

| 35.8 | -CH₂- (C-5) |

| 42.8 | -CH₂- (C-2 or C-3) |

| 202.0 | -CHO (C-1) |

| 209.1 | >C=O (C-4) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Oxohexanal shows characteristic absorption bands for its aldehyde and ketone functionalities. The major absorption peaks are detailed in Table 3 .

Table 3: Infrared (IR) Spectroscopic Data for 4-Oxohexanal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2940, 2880 | Medium | C-H stretch (alkane) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1715 | Strong | C=O stretch (aldehyde & ketone) |

| 1460, 1410, 1365 | Medium | C-H bend (alkane) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of 4-Oxohexanal was obtained via electron ionization (EI). The prominent fragments are listed in Table 4 .

Table 4: Mass Spectrometry (MS) Data for 4-Oxohexanal

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 29 | 45 | [CHO]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

| 57 | 40 | [C₂H₅CO]⁺ |

| 71 | 35 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |

| 85 | 15 | [M - C₂H₅]⁺ |

| 114 | 5 | [M]⁺ (Molecular Ion) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-Oxohexanal in an appropriate deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Oxohexanal.

The Enigmatic Role of 4-Oxohexanal in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to the pathophysiology of numerous diseases. Lipid peroxidation, a major consequence of oxidative stress, generates a plethora of reactive aldehydes, among which 4-hydroxynonenal (B163490) (4-HNE) has been extensively studied. However, the role of other, structurally related aldehydes, such as 4-Oxohexanal (4-HHA), remains largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 4-Oxohexanal's involvement in oxidative stress. Drawing parallels with more thoroughly investigated keto-aldehydes, this document explores its chemical reactivity, potential for protein modification, and hypothetical engagement with key cellular signaling pathways. We also present detailed experimental protocols to facilitate further investigation into this intriguing molecule, aiming to catalyze research into its specific biological functions and its potential as a biomarker or therapeutic target.

Introduction: The Rise of a Lesser-Known Aldehyde

4-Oxohexanal (C₆H₁₀O₂) is a six-carbon keto-aldehyde that can be formed during the oxidation of lipids.[1] While its precursor, 4-hydroxyhexanal, has been identified as a uremic toxin and implicated in stimulating the production of reactive oxygen species, the specific biological activities of 4-Oxohexanal are not well-defined.[2] Its structural similarity to other reactive aldehydes generated during lipid peroxidation, such as 4-oxo-2-nonenal (B12555) (4-ONE), suggests that it may share similar mechanisms of toxicity and signaling modulation. This guide will synthesize the available information on 4-Oxohexanal and provide a framework for future research into its role in oxidative stress.

Chemical Reactivity and Protein Modification

The chemical structure of 4-Oxohexanal, featuring both a ketone and an aldehyde functional group, endows it with significant reactivity towards biological nucleophiles. The primary mechanism of its interaction with proteins is believed to be through the formation of adducts with primary amines, such as the ε-amino group of lysine (B10760008) residues. This reaction, a Paal-Knorr pyrrole (B145914) synthesis, proceeds through the formation of a hemiaminal intermediate followed by cyclization and dehydration to yield a stable pyrrole adduct.[3][4]

The propensity of 4-Oxohexanal to modify proteins suggests a potential role in protein carbonylation, a hallmark of oxidative damage. Such modifications can lead to conformational changes, enzyme inactivation, and altered protein function, thereby contributing to cellular dysfunction.

Table 1: Inferred Protein Adducts of 4-Oxohexanal Based on Reactivity of Similar Keto-Aldehydes

| Nucleophilic Amino Acid | Inferred Adduct Type with 4-Oxohexanal | Potential Consequence |

| Lysine | Pyrrole Adduct | Protein cross-linking, loss of function |

| Cysteine | Thioacetal/Thiohemiacetal | Enzyme inhibition, disruption of redox signaling |

| Histidine | Michael Adduct (if an α,β-unsaturated precursor exists) | Altered enzyme activity, impaired protein-protein interactions |

Visualizing the Molecular Interactions

The following diagrams illustrate the fundamental chemical reactions and a hypothetical signaling pathway involving 4-Oxohexanal.

References

4-Oxo-2-hexenal: A Key Biomarker and Bioactive Product of Omega-3 Fatty Acid Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their health benefits. However, their high degree of unsaturation makes them susceptible to lipid peroxidation, a complex process that generates a variety of reactive aldehydes. Among these, 4-oxo-2-hexenal (4-OHE) has emerged as a significant and highly reactive product. This α,β-unsaturated aldehyde is a subject of increasing interest due to its mutagenic properties and its potential role as a biomarker for oxidative stress.[1][2] This technical guide provides a comprehensive overview of the formation of 4-OHE from omega-3 fatty acids, its biological implications, and detailed experimental protocols for its analysis.

It is important to clarify the nomenclature. While the initial query focused on "4-oxohexanal," the vast majority of scientific literature points to 4-oxo-2-hexenal (4-OHE) as the prominent and biologically active six-carbon oxo-aldehyde derived from omega-3 fatty acid oxidation. 4-oxohexanal, its saturated analog, lacks the α,β-unsaturated bond that confers the high reactivity and biological activity to 4-OHE.[3] Therefore, this guide will focus on the scientifically established and relevant compound, 4-oxo-2-hexenal.

Formation of 4-Oxo-2-hexenal from Omega-3 Fatty Acids

The formation of 4-OHE is a consequence of the oxidative degradation of omega-3 PUFAs. This process is initiated by the abstraction of a hydrogen atom from a bis-allylic position in the fatty acid chain, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another fatty acid, propagating a chain reaction. The resulting lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including 4-OHE.

Figure 1: Simplified pathway of 4-OHE formation.

Quantitative Data

The generation of 4-OHE has been quantified in various systems, from model reactions to biological samples. The following tables summarize key quantitative findings.

Table 1: Mutagenic Activity of 4-OHE

| Test System | Strain | Result |

| Ames Test | Salmonella typhimurium TA100 | Mutagenic[4][5][6] |

| Ames Test | Salmonella typhimurium TA104 | Mutagenic[4][5][6] |

Table 2: 4-OHE-DNA Adducts in Mouse Organs after Oral Administration

| Organ | Adduct Level (adducts / 10⁸ bases) |

| Stomach | 0.25 - 43.71[7] |

| Intestine | 0.25 - 43.71[7] |